Cell permeable control compound for L-NMMA. Inactive, shows no NOS inhibitor activity. Useful tool to investigate non-specific L-NMMA activity.
D-NMMA is the inactive enantiomer of the competitive NOS inhibitor, L-NMMA. It fails to inhibit NOS at concentrations as high as 100 μM and thus, may be used to explore non-specific effects of L-NMMA.
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
CAS No.: 137694-75-8
Cat. No.: VC21180141
Molecular Formula: C9H20N4O4
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
![acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid - 137694-75-8](/images/no_structure.jpg)
Specification
CAS No. | 137694-75-8 |
---|---|
Molecular Formula | C9H20N4O4 |
Molecular Weight | 248.28 g/mol |
IUPAC Name | acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid |
Standard InChI | InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4) |
Standard InChI Key | IKPNWIGTWUZCKM-UHFFFAOYSA-N |
SMILES | CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |
Canonical SMILES | CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |
Appearance | Assay:≥98%A white solid |
Introduction
Acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid is a complex organic compound with significant applications in biological research and pharmaceutical development. It is often referred to in the context of its role as a derivative of arginine, specifically D-arginine, which undergoes methylation to form this compound. This article will delve into its chemical properties, synthesis methods, biological activities, and potential therapeutic applications.
Synthesis
The synthesis of acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid typically involves the methylation of D-arginine. The process includes protecting the amino and carboxyl groups of D-arginine, followed by selective methylation of the guanidine group using methylating agents like methyl iodide or dimethyl sulfate. The final step involves deprotection and conversion to the acetate salt form.
Nitric Oxide Synthase Inhibition
This compound acts as a competitive inhibitor of nitric oxide synthase (NOS), which is crucial for the production of nitric oxide (NO). This inhibition can lead to decreased vasodilation and affect various physiological processes such as blood pressure regulation and neurotransmission.
Antimicrobial Activity
Research indicates that acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid exhibits antimicrobial properties, particularly against certain bacterial strains by inhibiting collagenases, enzymes that play a role in bacterial virulence.
Chemistry and Biology
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Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
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Biology: Serves as a tool for studying enzyme-substrate interactions and protein modifications.
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Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.
Comparison with Similar Compounds
Compound | Molecular Formula | Biological Activity |
---|---|---|
Nα-Methyl-L-arginine | Similar to C₇H₁₆N₄O₂ | Similar in structure but differs in chirality |
L-NAME (Nω-Nitro-L-arginine methyl ester) | Different functional groups | Another nitric oxide synthase inhibitor |
D-Arginine | C₆H₁₄N₄O₂ | Non-methylated form |
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